molecular formula C8H4FNO2 B13959747 1-Fluoro-4-(nitroethynyl)benzene CAS No. 474661-11-5

1-Fluoro-4-(nitroethynyl)benzene

Cat. No.: B13959747
CAS No.: 474661-11-5
M. Wt: 165.12 g/mol
InChI Key: WNJZGQPEJZTIPY-UHFFFAOYSA-N
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Description

1-Fluoro-4-(nitroethynyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a nitroethynyl (-C≡C-NO₂) group at the 4-position.

The nitrovinyl group (-CH=CH-NO₂) introduces conjugation effects, influencing electronic properties and reactivity.

Properties

CAS No.

474661-11-5

Molecular Formula

C8H4FNO2

Molecular Weight

165.12 g/mol

IUPAC Name

1-fluoro-4-(2-nitroethynyl)benzene

InChI

InChI=1S/C8H4FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H

InChI Key

WNJZGQPEJZTIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#C[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-4-(nitroethynyl)benzene typically involves the introduction of a nitroethynyl group to a fluorobenzene derivative. One common method includes the nitration of fluorobenzene followed by the introduction of an ethynyl group through a series of reactions involving various reagents and catalysts. Industrial production methods may involve large-scale nitration and subsequent functionalization processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(nitroethynyl)benzene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles, such as phenoxide, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and phenoxide ions. .

Scientific Research Applications

1-Fluoro-4-(nitroethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(nitroethynyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets, enhancing its effectiveness in certain applications .

Comparison with Similar Compounds

Ethynyl-Substituted Fluorobenzenes

1-Fluoro-4-(phenylethynyl)benzene and 1-fluoro-4-((4-methoxyphenyl)ethynyl)benzene exhibit distinct electronic profiles due to ethynyl substituents. Key NMR

  • 1-Fluoro-4-(phenylethynyl)benzene :
    • ¹H NMR (CDCl₃): δ 7.55–7.48 (m, 4H), 7.38–7.31 (m, 3H), 7.07–7.02 (m, 2H).
    • ¹³C NMR (CDCl₃): δ 161.27 (C-F), 133.52–115.64 (aromatic and ethynyl carbons) .
  • 1-Fluoro-4-((4-methoxyphenyl)ethynyl)benzene :
    • ¹H NMR (CDCl₃): δ 7.54–7.45 (m, 4H), 3.85 (s, 3H, -OCH₃).
    • Methoxy groups enhance electron density, shifting aromatic signals upfield .

Comparison : Ethynyl groups increase planarity and conjugation, whereas nitrovinyl/nitroethynyl groups introduce strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Sulfonyl- and Silyl-Substituted Derivatives

  • 1-Fluoro-4-(phenylsulfonyl)benzene (CAS: 312-31-2):
    • Molecular formula: C₁₂H₉FO₂S.
    • The sulfonyl group (-SO₂-) enhances thermal stability and acidity, making it useful in sulfonation reactions .
  • 1-Fluoro-4-(trimethylsilyl)benzene (CAS: 455-17-4):
    • Boiling point: 92–93°C at 60 mmHg; density: 0.945 g/mL.
    • The silyl group (-Si(CH₃)₃) offers steric bulk and hydrolytic stability, suitable for protecting-group chemistry .

Comparison : Sulfonyl and silyl substituents differ markedly in electronic and steric effects compared to nitrovinyl/ethynyl groups, which are more reactive in electrophilic substitutions.

Nitro-Substituted Analogues

  • 1-Fluoro-4-iodo-2-nitrobenzene :
    • A precursor in diamine synthesis (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) via SnCl₂ reduction .
  • 1-Fluoro-4-(2-nitrovinyl)benzene :
    • Synthesized via Heck coupling; exhibits planar geometry critical for crystal packing and π-π interactions .

Comparison : Nitro groups deactivate the aromatic ring toward electrophilic attack but activate it toward nucleophilic substitution, contrasting with ethynyl/silyl groups that enhance electron density.

Data Tables

Table 1: Structural and Physical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
1-Fluoro-4-(2-nitrovinyl)benzene -CH=CH-NO₂ 179.14 δ(¹H NMR): 7.55–7.03 (m); planar crystal structure
1-Fluoro-4-(phenylethynyl)benzene -C≡C-Ph 212.23 δ(¹³C NMR): 161.27 (C-F); high conjugation
1-Fluoro-4-(trimethylsilyl)benzene -Si(CH₃)₃ 168.28 B.p. 92–93°C; density 0.945 g/mL

Biological Activity

1-Fluoro-4-(nitroethynyl)benzene, a compound with notable chemical properties, has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for potential applications in drug development and synthetic chemistry. This article compiles diverse research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula: C6_6H4_4FNO2_2
  • Molecular Weight: 141.10 g/mol
  • CAS Number: 350-46-9

Biological Activity Overview

1-Fluoro-4-(nitroethynyl)benzene exhibits various biological activities, primarily attributed to its structural characteristics, including the presence of a nitro group and a fluorine atom. These functional groups can influence the compound's reactivity and interaction with biological systems.

  • Antimicrobial Activity : Research indicates that compounds with nitro groups can exhibit antimicrobial properties. The nitro group may undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions.
  • Cytotoxicity : Studies have reported that derivatives of nitrobenzene compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.
  • Neuroactivity : Some studies suggest that fluorinated compounds can interact with neurotransmitter systems, potentially affecting neuronal signaling pathways. This interaction could be leveraged for developing neuroprotective agents or treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro-substituted benzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that 1-fluoro-4-(nitroethynyl)benzene showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Activity Against
1-Fluoro-4-(nitroethynyl)benzene32S. aureus
1-Fluoro-4-(nitroethynyl)benzene64E. coli

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of 1-fluoro-4-(nitroethynyl)benzene were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5030

Research Findings

Recent studies have focused on the synthesis and characterization of new derivatives based on 1-fluoro-4-(nitroethynyl)benzene to enhance its biological activity. Modifications to the nitro group or the ethynyl moiety have been explored to improve selectivity and potency against specific targets.

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